molecular formula C13H9NO4 B1417742 Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate CAS No. 1105191-59-0

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate

Cat. No.: B1417742
CAS No.: 1105191-59-0
M. Wt: 243.21 g/mol
InChI Key: WUXRFYWEOGUFDC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 1-benzofuran-2-yl ketone and hydroxylamine hydrochloride.

    Formation of Isoxazole Ring: The 1-benzofuran-2-yl ketone undergoes a reaction with hydroxylamine hydrochloride to form an oxime intermediate.

    Cyclization: The oxime intermediate is then cyclized under acidic conditions to form the isoxazole ring.

    Esterification: Finally, the carboxylic acid group on the isoxazole ring is esterified using methanol and a suitable catalyst to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halogens, alkylating agents). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate has a wide range of scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways . The benzofuran and isoxazole moieties are known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as :

    Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases such as cancer and psoriasis.

    Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid, which have shown potential as antimicrobial and anticancer agents.

Properties

IUPAC Name

methyl 5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-16-13(15)9-7-12(18-14-9)11-6-8-4-2-3-5-10(8)17-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXRFYWEOGUFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of atoms in Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate?

A1: The molecule of this compound is described as nearly planar. This means the atoms within the molecule primarily lie within a single plane. The root-mean-square deviation from planarity is reported as 0.071 Å [].

Q2: How do the molecules of this compound arrange themselves in a solid state?

A2: In the crystalline form, individual molecules of this compound interact through weak intermolecular forces. Specifically, C—H⋯O and C—H⋯N interactions link the molecules, forming ribbon-like structures that run parallel to the crystallographic a-axis [].

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